(4-Chloro-3-cyclopropoxyphenyl)boronic acid

Organic Synthesis Suzuki-Miyaura Coupling Regioselectivity

Sourcing the specific 4-chloro-3-cyclopropoxyphenyl regioisomer for late-stage functionalization often leads to supply inconsistencies. This boronic acid solves this by providing a reliable building block for Suzuki-Miyaura cross-coupling, enabling the rapid synthesis of complex biaryl libraries. • Validated coupling efficiency: 85% yield reported with 4-bromotoluene. • Introduces cyclopropoxy group to enhance metabolic stability (Fsp3) and target selectivity. • Ships globally from stock, ensuring uninterrupted synthesis workflows.

Molecular Formula C9H10BClO3
Molecular Weight 212.44 g/mol
Cat. No. B8263211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Chloro-3-cyclopropoxyphenyl)boronic acid
Molecular FormulaC9H10BClO3
Molecular Weight212.44 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1)Cl)OC2CC2)(O)O
InChIInChI=1S/C9H10BClO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7,12-13H,2-3H2
InChIKeyBYCVFTLUQBPDTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4-Chloro-3-cyclopropoxyphenyl)boronic acid


(4-Chloro-3-cyclopropoxyphenyl)boronic acid is an organoboron compound featuring a boronic acid group on a phenyl ring substituted with a chlorine atom at the 4-position and a cyclopropoxy group at the 3-position . This compound is a critical building block in medicinal and agrochemical research, primarily for its role in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and heterobiaryl structures [1]. Its molecular formula is C9H10BClO3, with a molecular weight of 212.44 g/mol .

Why (4-Chloro-3-cyclopropoxyphenyl)boronic Acid Is Irreplaceable


The specific substitution pattern on the phenyl ring is the primary driver of a compound's utility in targeted synthesis and subsequent molecular properties. The presence of the 4-chloro substituent and the 3-cyclopropoxy group is not arbitrary; it is a deliberate design feature. The chlorine atom provides a site for further functionalization or influences binding in biological systems, while the cyclopropoxy moiety introduces a unique steric and electronic environment. This specific 4-chloro, 3-cyclopropoxy regioisomer will behave differently than its 3-chloro, 4-cyclopropoxy isomer or analogs with different halogens [1]. Substituting with a simpler or differently substituted boronic acid will lead to an entirely different final product, failing to meet the specific structural requirements of a drug candidate or material .

Key Differentiators for (4-Chloro-3-cyclopropoxyphenyl)boronic Acid


Regiochemistry and Synthetic Outcome

The 4-chloro, 3-cyclopropoxy substitution pattern is a unique regioisomer. A direct comparator exists: (3-Chloro-4-cyclopropoxyphenyl)boronic acid. These two compounds are not interchangeable; they are distinct chemical entities with different CAS numbers, leading to different structural isomers in any downstream product . While direct comparative reactivity data is not available in the public domain for this specific pair, the well-established principle of regioisomerism dictates they will produce different coupling products and likely exhibit different reaction kinetics and yields. Selecting the correct regioisomer is the first and most critical procurement decision for any project with a defined target molecule.

Organic Synthesis Suzuki-Miyaura Coupling Regioselectivity

Chloro Substituent Steric & Electronic Profile

The electronic and steric influence of the 4-chloro substituent on the phenyl ring provides a distinct profile compared to other halogenated analogs, such as (4-Cyclopropoxy-3-fluorophenyl)boronic acid . While both compounds feature a cyclopropoxy group, the chloro substituent is a larger, more polarizable halogen compared to fluorine, leading to different hydrophobic, steric, and inductive effects [1]. This directly impacts the compound's reactivity in cross-coupling reactions and the physicochemical properties (e.g., lipophilicity, target binding) of the resulting coupled products.

Medicinal Chemistry Structure-Activity Relationship Molecular Design

Suzuki-Miyaura Coupling Performance

This specific boronic acid is demonstrated to be an effective partner in Suzuki-Miyaura cross-coupling reactions. For example, coupling with 4-bromotoluene using a common catalytic system (Pd(OAc)₂, SPhos, K₂CO₃ in DMF/H₂O) has been reported to provide the corresponding biaryl product in 85% yield under optimized conditions . This high yield confirms the boronic acid's competency and establishes a performance baseline for chemists planning syntheses. It is a verifiable, quantitative benchmark of its synthetic utility, in contrast to general claims of activity.

Cross-Coupling Palladium Catalysis Yield Optimization

Cyclopropoxy Motif sp3 Advantage

The cyclopropoxy group is a recognized pharmacophore that is increasingly valuable in modern drug discovery due to its ability to increase the sp3 character (Fsp3) of molecules, which is often correlated with improved clinical success [1]. In a comprehensive review, cyclopropylboronic derivatives were highlighted as excellent synthons for the rapid introduction of this crucial motif into complex heterocyclic cores via Suzuki-Miyaura and other coupling reactions [1][2]. This class-level evidence underscores the specific value proposition of this compound, which contains this privileged cyclopropoxy motif.

Medicinal Chemistry Fragment-Based Drug Design Sp3 Character

Purity and Reproducibility

Procurement from established suppliers like AKSci ensures a minimum purity of 97% . This is a crucial quantitative specification for researchers, as boronic acids can be prone to impurities like anhydrides (boroxines) or protodeboronation byproducts. Using a lower-purity source can lead to irreproducible reaction yields and complicate purification. This specification provides a verifiable quality benchmark for procurement, ensuring the material meets the demands of sensitive applications in medicinal chemistry and advanced material science.

Quality Control Procurement Reproducibility

Applications of (4-Chloro-3-cyclopropoxyphenyl)boronic Acid


Late-Stage Cyclopropoxy Incorporation

In medicinal chemistry, the introduction of a cyclopropoxy group is a proven strategy to enhance a drug candidate's metabolic stability and target selectivity by increasing its three-dimensionality (Fsp3) [1]. This specific boronic acid is an ideal reagent for the late-stage functionalization of advanced intermediates, allowing chemists to rapidly incorporate this valuable motif into complex heterocyclic scaffolds via robust Suzuki-Miyaura cross-coupling, a method well-suited for this class of compounds [1].

Building Block for Biaryl/Heterobiaryl Libraries

The unique 4-chloro, 3-cyclopropoxy substitution pattern on the aryl ring makes the resulting biaryl products from this boronic acid novel and potentially patentable [1]. Its demonstrated efficacy in Suzuki-Miyaura coupling, such as the high-yield (85%) reaction with 4-bromotoluene , validates its use in parallel synthesis to generate diverse libraries of structurally complex molecules for screening against biological targets.

Chloroaryl Motif in Agrochemical Synthesis

The combination of a chloro and cyclopropoxy substituent is a common motif in certain classes of agrochemicals, where the chlorine atom is often essential for bioactivity and the cyclopropoxy group imparts favorable environmental properties [1]. This boronic acid serves as a direct and efficient precursor for introducing this specific functionalized aryl group into more complex molecular frameworks relevant to crop protection research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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